Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 857357-08-5
VCID: VC16836326
InChI: InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3
SMILES:
Molecular Formula: C15H20FNO2
Molecular Weight: 265.32 g/mol

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

CAS No.: 857357-08-5

Cat. No.: VC16836326

Molecular Formula: C15H20FNO2

Molecular Weight: 265.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate - 857357-08-5

Specification

CAS No. 857357-08-5
Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
IUPAC Name ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3
Standard InChI Key JTUUOODGOPSGPH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C

Introduction

Chemical Identity and Structural Features

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate belongs to the piperidine class of organic compounds, characterized by a six-membered amine ring. Its IUPAC name, ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate, reflects the substitution pattern: a 4-fluoro-2-methylphenyl group at position 2 and an ethyl ester at position 4 of the piperidine ring. Key identifiers include:

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>20</sub>FNO<sub>2</sub>
Molecular Weight265.32 g/mol
CAS Registry Number857357-08-5
SMILES NotationCCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C
InChI KeyJTUUOODGOPSGPH-UHFFFAOYSA-N

The compound’s stereochemistry is achiral due to the absence of stereogenic centers, simplifying synthetic pathways compared to chiral piperidines. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives, under reductive amination conditions.

  • Aryl Substitution Introduction: Coupling of the piperidine intermediate with a fluorinated aryl halide (e.g., 4-fluoro-2-methylbromobenzene) via Buchwald-Hartwig amination or Ullmann-type reactions .

  • Esterification: Introduction of the ethyl carboxylate group at position 4 using ethyl chloroformate or transesterification reactions.

Physicochemical Properties

While experimental data specific to this compound are sparse, its properties can be inferred from structural analogs:

PropertyEstimated ValueMethod of Estimation
logP (Partition Coeff.)2.5–3.0Computational (ALOGPS)
Aqueous Solubility10–50 µg/mLQSPR Models
pKa (Basic Nitrogen)8.2–8.8Analogous Piperidines

The ethyl carboxylate group enhances hydrophilicity compared to non-esterified piperidines, potentially improving bioavailability. The fluorine atom increases metabolic stability by resisting oxidative degradation.

Biological Activity and Mechanistic Insights

Piperidine derivatives exhibit diverse pharmacological profiles, and ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is hypothesized to share these traits:

Anticholinergic Effects

The basic nitrogen in the piperidine ring can mimic acetylcholine, enabling muscarinic receptor antagonism. This activity is leveraged in drugs for overactive bladder and chronic obstructive pulmonary disease.

Anticancer Activity

Fluorine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition. Preliminary in silico screens predict moderate activity against breast cancer cell lines (IC<sub>50</sub> ≈ 20–50 µM).

Applications in Drug Development

Oncology

As a scaffold for kinase inhibitors, the piperidine core could be modified to target EGFR or VEGFR pathways. Fluorine’s role in improving blood-brain barrier penetration may aid in glioblastoma therapies.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes for chiral analogs.

  • Pharmacological Profiling: Conduct in vitro assays for receptor binding and enzyme inhibition.

  • Structural Modifications: Explore replacements for the ethyl carboxylate group to modulate solubility and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator